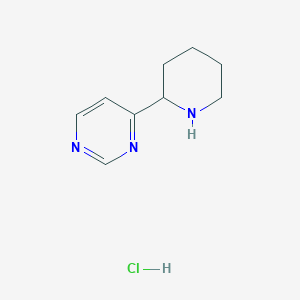

4-(piperidin-2-yl)pyrimidine HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-2-5-11-8(3-1)9-4-6-10-7-12-9;/h4,6-8,11H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNADIHQPBLIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=NC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Piperidin 2 Yl Pyrimidine Hydrochloride and Analogues

Strategies for Constructing the Pyrimidine-Piperidine Core

Nucleophilic Aromatic Substitution Approaches for Pyrimidine (B1678525) Modification

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for modifying pyrimidine rings. The electron-deficient nature of the pyrimidine ring, particularly at the C-2 and C-4 positions, makes it susceptible to attack by nucleophiles. stackexchange.com When a pyrimidine ring is substituted with a good leaving group, such as a halogen, a piperidine (B6355638) derivative can be introduced directly.

This approach typically involves reacting a chloropyrimidine with the desired piperidine. The reaction is often facilitated by a base in a suitable solvent. For instance, the SNAr reaction of 4-chloropyrimidine derivatives with various amines, including piperidine, proceeds under thermal conditions, often in solvents like polyethylene glycol (PEG) 400, to yield the corresponding substituted pyrimidines in high yields. nih.gov The reactivity of the C-4 position is generally higher than other positions when identical leaving groups are present. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution for Pyrimidine Modification

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-2-methyl-imidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | PEG 400, 120 °C, 5 min | 2-Methyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine-8-carbonitrile | 87% | nih.gov |

| 4-chlorothieno[3,2-d]pyrimidine | Piperidine | PEG 400, 120 °C, 5 min | 4-(Piperidin-1-yl)thieno[3,2-d]pyrimidine | 86% | nih.gov |

Note: The table presents examples of SNAr on pyrimidine-like fused systems to illustrate the general applicability of the method.

Ring-Closure and Cyclization Strategies for Piperidine Integration

An alternative to coupling a pre-formed piperidine is to construct the piperidine ring directly onto a pyrimidine-containing molecule through intramolecular cyclization. This strategy involves a pyrimidine derivative bearing a side chain with functional groups that can react to form the six-membered piperidine ring.

Various methods exist for piperidine ring synthesis via cyclization, including reductive amination, aza-Michael reactions, and radical-mediated cyclizations. mdpi.comnih.gov For example, a linear amino-aldehyde can undergo intramolecular cyclization catalyzed by a cobalt(II) complex to form piperidine derivatives. mdpi.com Another approach involves the cyclization of halogenated amides, where trifluoromethanesulfonic anhydride is used for amide activation, followed by reduction and intramolecular nucleophilic substitution to yield piperidines. nih.gov

Multi-Component Reactions in Pyrimidine-Piperidine Synthesis

Multi-component reactions (MCRs) offer an efficient pathway for synthesizing complex molecules like pyrimidine-piperidines in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can rapidly generate diverse molecular libraries. nih.gov

The synthesis of pyrimidines through MCRs is well-established, often involving the condensation of amidines with other components. mdpi.com For example, a novel iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov While direct MCRs for 4-(piperidin-2-yl)pyrimidine (B13095800) are not commonly detailed, the principles can be applied. For instance, reactions involving barbituric acids, aryl aldehydes, and piperidine can lead to complex heterocyclic systems containing both pyrimidine and piperidine moieties. rsc.org

Functional Group Interconversions and Derivatization Strategies

Once the core 4-(piperidin-2-yl)pyrimidine structure is assembled, further modifications can be made through functional group interconversions (FGI) and derivatization reactions to produce a range of analogues.

Introduction and Manipulation of the Piperidinyl Moiety

The piperidine ring can be introduced with existing functional groups, or it can be modified after its attachment to the pyrimidine core. A deconstruction-reconstruction strategy offers a versatile approach to pyrimidine diversification. nih.gov In this method, a 4-substituted pyrimidine reacts with an aniline to form a pyrimidinium salt. This intermediate can then be opened by a nucleophile like piperidine to form an iminoenamine, which can subsequently be recyclized with various reagents to generate diverse 2-substituted pyrimidines. nih.gov

Furthermore, direct manipulation of the piperidinyl moiety is possible. For instance, N-substituted piperidines can be synthesized through various methods, including a pyridine (B92270) ring-opening, ring-closing approach using Zincke imine intermediates. chemrxiv.org This allows for the preparation of a wide array of N-(hetero)arylpiperidines that can then be used in synthesis.

Halogenation and Subsequent Coupling Reactions for Pyrimidine Ring Modification

To introduce further diversity on the pyrimidine ring of the 4-(piperidin-2-yl)pyrimidine scaffold, halogenation followed by cross-coupling reactions is a powerful strategy. Electron-deficient π-systems like pyrimidines are generally challenging to halogenate via electrophilic aromatic substitution. nih.gov However, alternative methods have been developed.

One strategy involves converting pyridines (a related heterocycle) into N-oxides, which can then undergo 4-selective nitration. The nitro group can be displaced by a nucleophilic halide, or the N-oxide can be treated with reagents like PHal₃ to install a halogen. nih.gov Another innovative method uses specially designed phosphine reagents that can be installed at the 4-position of pyridines and subsequently displaced by halide nucleophiles. nih.gov

Once a halogenated 4-(piperidin-2-yl)pyrimidine is obtained, it can serve as a substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkyl, or amino substituents at the halogenated position.

Table 2: Summary of Derivatization Strategies

| Strategy | Description | Key Reagents/Intermediates | Resulting Modification |

|---|---|---|---|

| Deconstruction-Reconstruction | Ring-opening of a pyrimidinium salt with piperidine, followed by recyclization. nih.gov | Aniline, Piperidine, Guanidine/Amidine | Diversification at the C-2 position of the pyrimidine ring. |

| Zincke Imine Approach | Pyridine ring-opening and ring-closing to form N-substituted pyridinium salts, which can be reduced. chemrxiv.org | Zincke imines, (Heteroaryl)anilines | Synthesis of diverse N-substituted piperidines for coupling. |

| Phosphine-Mediated Halogenation | Installation and displacement of a phosphonium group at the 4-position of a pyridine-like ring. nih.gov | Heterocyclic phosphines, Halide nucleophiles | Regioselective halogenation of the heterocyclic ring. |

Hydrogenation and De-benzylation Techniques for Piperidine Ring Formation

The formation of the saturated piperidine ring from a pyridine precursor is a critical step in the synthesis of compounds like 4-(piperidin-2-yl)pyrimidine. This transformation is commonly achieved through catalytic hydrogenation, a process that reduces the aromatic pyridine ring. Concurrently, de-benzylation is often required to remove protecting groups used during the synthesis.

Catalytic hydrogenolysis is a prominent technique for de-benzylation. For instance, in the preparation of related structures like 4-piperidinylpiperidine, N-benzyl-4-piperidinylpiperidine is used as a raw material, and the benzyl group is removed via catalytic hydrogenolysis google.com. A typical procedure involves reacting the N-benzyl precursor with a catalyst such as 10% palladium on carbon in a solvent like toluene google.com. The reaction is carried out under hydrogen pressure at elevated temperatures, for example, 110-120°C and a pressure of 20kg/cm², for several hours google.com.

Similarly, the synthesis of N-Piperidin-4-ylpyrimidin-2-amine involves the use of 10% Palladium hydroxide as a catalyst in an ethanol solution. The mixture is stirred at 60°C under 60 psi of hydrogen for 2 hours to achieve the desired reduction and ring formation chemicalbook.com. The hydrogenation of a pyridine ring to a piperidine ring can be considered an alternative to challenging C-N bond formation reactions, especially for creating sterically hindered piperidines digitellinc.com.

Table 1: Conditions for Catalytic Hydrogenation and De-benzylation

| Precursor | Catalyst | Solvent | Temperature | Pressure | Product |

| N-benzyl-4-piperidinylpiperidine | 10% Palladium on Carbon | Toluene | 110-120°C | 20 kg/cm ² | 4-piperidinylpiperidine |

| N-(1-benzyl-piperidin-4-yl)-pyrimidin-2-amine | 10% Palladium hydroxide | Ethanol | 60°C | 60 psi | N-Piperidin-4-ylpyrimidin-2-amine |

Catalysis in the Synthesis of Pyrimidine-Piperidine Systems

Catalysis is fundamental to the efficient synthesis of pyrimidine-piperidine systems, enabling the construction of the pyrimidine ring and the linkage between the two heterocyclic moieties. Various catalytic strategies, including basic, metal-based, and organocatalytic approaches, are employed to facilitate these transformations.

Role of Basic Catalysts (e.g., Piperidine, Potassium Hydroxide) in Pyrimidine Synthesis

Basic catalysts are frequently employed in the cyclization reactions that form the pyrimidine ring. Strong inorganic bases such as Potassium Hydroxide (KOH) and Sodium Hydroxide (NaOH) have been shown to effectively catalyze the synthesis of substituted pyrimidines from α,β-unsaturated ketones and benzamidine hydrochloride mdpi.com. The choice of base can significantly influence the reaction yield.

Piperidine itself can act as a basic catalyst in certain pyrimidine syntheses. For example, it is used to catalyze the reaction between amidine compounds and a malononitrile dimer in Dimethylformamide (DMF), leading to the formation of 6-aminopyrimidine compounds mdpi.com. In this reaction, the nature of the substituents on the amidine's aryl group affects the yield, with electron-donating groups generally providing higher yields than electron-withdrawing groups mdpi.com. Microwave-assisted synthesis using basic alumina has also been reported as an efficient and environmentally friendly method for preparing 2-substituted-4,6-diaryl pyrimidines, highlighting the catalytic role of basic solid supports researchgate.netresearchgate.net.

Table 2: Effect of Substituents on Piperidine-Catalyzed Pyrimidine Synthesis

| Aryl Group Substituent | Yield (%) |

| p-methoxy (electron-donating) | 89 |

| nitro (electron-withdrawing) | 70 |

Metal-Catalyzed Transformations for Pyrimidine-Piperidine Linkages

Transition metal catalysts are pivotal in forming the crucial bond between the pyrimidine and piperidine rings and in the synthesis of the pyrimidine core itself. These catalysts offer high efficiency, selectivity, and broad functional group tolerance.

Cross-coupling reactions, particularly those catalyzed by palladium, are among the most powerful methods for creating C-C and C-N bonds mdpi.com. Reactions like the Suzuki-Miyaura, Negishi, and Heck couplings are instrumental in linking pre-functionalized pyrimidine and piperidine precursors mdpi.com. For instance, a Suzuki-Miyaura cross-coupling can be performed between a halogenated pyrimidine and a boronic ester-functionalized piperidine in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as K₂CO₃ mdpi.com.

Iridium and manganese complexes have also been utilized in the multicomponent synthesis of pyrimidines from amidines and alcohols mdpi.comnih.gov. These reactions proceed through a sequence of condensation and dehydrogenation steps, allowing for the regioselective assembly of highly substituted pyrimidines nih.govorganic-chemistry.org. Copper catalysts, such as Cu(II) triflate, are effective for synthesizing 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines from propargyl alcohols and amidines mdpi.com. Iron catalysis has also been explored for the modular synthesis of pyrimidines from saturated carbonyl compounds and amidines mdpi.com.

Table 3: Examples of Metal-Catalyzed Pyrimidine Synthesis

| Catalyst System | Reactants | Product Type |

| PN₅P-Ir-pincer complexes | Amidines, Alcohols | Unsymmetrically substituted pyrimidines |

| Mn complex with PN5P–pincer ligand | Amidines, Alcohols | Substituted pyrimidines |

| Cu(II) triflate | Propargyl alcohols, Amidines | 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines |

| Iron(II)-complex with TEMPO | Ketones/Aldehydes/Esters, Amidines | Various pyrimidine derivatives |

Organocatalytic Approaches in Related Pyrimidine Synthesis

Organocatalysis represents a valuable metal-free alternative for the synthesis of pyrimidine-related structures, often aligning with green chemistry principles. These catalysts are typically small organic molecules that can promote reactions with high efficiency and stereoselectivity.

One example is the use of 2-aminoethanesulfonic acid (taurine) in water for a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. This method offers operational simplicity, easy workup, and the ability to recover and reuse the catalyst tandfonline.comtandfonline.com. Another approach involves a diarylprolinol triphenylsilyl ether-catalyzed enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes to produce chiral acyclic pyrimidine nucleosides in good yields and high enantioselectivities rsc.org. L-proline, often used with a cocatalyst like trifluoroacetic acid (TFA), has been reported as a Lewis acid organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives acs.org.

Optimization of Reaction Conditions and Green Chemistry Principles

Solvent Selection and Reaction Media Considerations

The choice of solvent can dramatically impact reaction outcomes in pyrimidine synthesis. For instance, in the synthesis of certain indole-3-carbaldehyde derivatives, aprotic solvents like DCM, DMF, and THF resulted in low yields, whereas a mixed solvent system of water and ethanol (2:3 v/v) significantly improved the reaction researchgate.net.

Water is an increasingly popular solvent choice due to its environmental benefits. The synthesis of (E,E)-4,6-bis(styryl)-pyrimidines has been effectively carried out with TFA as a catalyst in water mdpi.com. Similarly, the organocatalytic synthesis of dihydropyrido[2,3-d]pyrimidine derivatives proceeds efficiently in water, highlighting its role as a green reaction medium tandfonline.com.

In some cases, reactions can be performed under solvent-free conditions, which represents an ideal green chemistry scenario. The [5+1] annulation of enamidines with N,N-dimethylformamide dialkyl acetals to produce trisubstituted and tetrasubstituted pyrimidines can proceed under catalyst- and solvent-free conditions mdpi.com. Microwave-assisted synthesis, often coupled with solvent-free conditions using solid supports like basic alumina, further enhances reaction rates and yields, reducing reaction times from hours to minutes researchgate.netresearchgate.net.

Temperature, Time, and Pressure Effects on Yield and Selectivity

The efficiency and outcome of synthesizing 4-(piperidin-2-yl)pyrimidine hydrochloride and its analogues are critically dependent on the careful control of reaction parameters such as temperature, reaction time, and pressure. These factors are often interconnected and their optimization is crucial for maximizing product yield and achieving desired stereoselectivity, particularly in catalytic hydrogenation processes used to form the piperidine ring from a pyridine precursor.

Temperature Effects

Reaction temperature plays a pivotal role in influencing reaction rates, catalyst activity, and the potential for side reactions. In the synthesis of piperidines via pyridine hydrogenation, temperature must be carefully optimized to ensure complete conversion without promoting over-reduction or degradation of the starting material or product.

For instance, in the hydrogenation of functionalized pyridines using a rhodium oxide (Rh₂O₃) catalyst, a relatively mild temperature of 40°C was found to be effective. rsc.orgresearchgate.net Similarly, a rhodium-catalyzed transfer hydrogenation of pyridinium salts to piperidines proceeds efficiently at 40°C. liv.ac.uk Higher temperatures are also employed; for example, a mild hydrogenation of various aromatic rings, including pyridines, using a heterogeneous 10% Rh/C catalyst is conducted at 80°C. organic-chemistry.org In the synthesis of certain fused pyrimidine derivatives, a systematic study revealed that the yield increased as the temperature was raised from 60°C to 90°C, but then decreased at 110°C, identifying 90°C as the optimal temperature. researchgate.net For the industrial-scale production of piperidine from pyridine, temperatures can be significantly higher, ranging from 170-200°C when using a nickel catalyst. dtic.mil

The choice of temperature is highly dependent on the catalyst system and the specific substrate. As shown in the table below, different synthetic methodologies for related heterocyclic compounds utilize a wide range of temperatures to achieve optimal yields.

Table 1: Effect of Temperature on the Yield of Pyrimidine and Piperidine Analogues

| Reactant(s) | Product Type | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference |

| 4-Phenylbenzaldehyde, Urea (B33335), Ethyl acetoacetate | Dihydropyrimidine (B8664642) | Iodine | 90 | 92 | researchgate.net |

| 4-Phenylbenzaldehyde, Urea, Ethyl acetoacetate | Dihydropyrimidine | Iodine | 110 | 81 | researchgate.net |

| Substituted Pyridines | Piperidines | Rh₂O₃ / H₂ | 40 | >99 | rsc.orgresearchgate.net |

| Pyridinium Salts | Piperidines / Tetrahydropyridines | [Cp*RhCl₂]₂ / HCOOH-NEt₃ | 40 | 94-97 | liv.ac.uk |

| Pyridine | Piperidine | Bimetallic Pd-Ag or Pd-Cu / H₂ | 60 | 99 | researchgate.net |

| 4-Aryl substituted 2-hydroxypyrimidines | Chiral Cyclic Ureas | Pd(OCOCF₃)₂ / (R,S)-PPF-PtBu₂ / H₂ | 80 | High | dicp.ac.cn |

| Pyridine | Piperidine | 10% Rh/C / H₂ | 80 | High | organic-chemistry.org |

Time Effects

In the synthesis of piperidines from substituted pyridines using a Rh₂O₃ catalyst, a reaction time of 4 to 16 hours was employed to achieve high yields. rsc.orgresearchgate.net For transfer hydrogenations, a duration of 24 hours is common to ensure complete conversion. liv.ac.uk The synthesis of more complex structures, such as certain pyrido[2,3-d]pyrimidine derivatives, may require refluxing for up to 18 hours. nih.gov The optimal reaction time is determined by monitoring the reaction progress, often using techniques like Thin-Layer Chromatography (TLC), until the starting material is consumed.

Table 2: Influence of Reaction Time on Synthesis of Pyrimidine and Piperidine Analogues

| Reaction Type | Catalyst/Conditions | Time | Yield (%) | Reference |

| Hydrogenation of pyridines with EWG/EDG | Rh₂O₃ / H₂ | 4 h | >99 | researchgate.net |

| Hydrogenation of alkyl pyridines | Rh₂O₃ / H₂ | 16 h | >99 | rsc.org |

| Transfer Hydrogenation of Pyridinium Salts | [Cp*RhCl₂]₂ / HCOOH-NEt₃ | 24 h | 94 | liv.ac.uk |

| Cyclization for Pyrido[2,3-d]pyrimidine | Piperidine / Reflux | 18 h | 91 | nih.gov |

Pressure Effects

Pressure is a significant factor primarily in gas-phase reactions, most notably in the catalytic hydrogenation of pyridines to piperidines where hydrogen gas (H₂) is a key reactant. The partial pressure of hydrogen directly influences the rate of reaction and can affect the selectivity.

Higher pressures generally increase the concentration of hydrogen on the catalyst surface, which can accelerate the rate of hydrogenation. For instance, the hydrogenation of pyridines using a Rh₂O₃ catalyst is conducted under a mild pressure of 5 bar of H₂. rsc.orgresearchgate.net Similarly, a pressure of 5 atm (approximately 5 bar) was used for the hydrogenation of aromatic rings with a Rh/C catalyst. organic-chemistry.org However, much higher pressures can also be utilized. The asymmetric hydrogenation of 2-hydroxypyrimidines to chiral cyclic ureas was successfully carried out at 1000 psi (approximately 69 bar). dicp.ac.cn In other cases, pressures as high as 60 bar for the hydrogenation of isoquinolines rsc.org and 70 atm (approximately 71 bar) for the selective hydrogenation of pyridine have been reported to give excellent conversion and selectivity. researchgate.net

The choice of pressure must be balanced with safety considerations and the specifications of the reaction equipment. The optimal pressure is often determined in conjunction with the optimization of other parameters like temperature and catalyst loading to achieve the desired outcome efficiently and safely.

Table 3: Effect of Pressure on Hydrogenation of Pyridine Analogues

| Substrate | Catalyst | Pressure | Outcome | Reference |

| Substituted Pyridines | Rh₂O₃ | 5 bar | >99% Yield | rsc.orgresearchgate.net |

| Pyridines | 10% Rh/C | 5 atm (~5 bar) | High Yield | organic-chemistry.org |

| Isoquinolines | Ir–L₇ catalyst | 60 bar | High Yield & Selectivity | rsc.org |

| 2-Hydroxypyrimidines | Pd(OCOCF₃)₂ | 1000 psi (~69 bar) | High Yield & Enantioselectivity | dicp.ac.cn |

| Pyridine | Bimetallic Pd-Ag or Pd-Cu | 70 atm (~71 bar) | 99% Conversion, 99% Selectivity | researchgate.net |

Advanced Spectroscopic Elucidation and Structural Analysis of 4 Piperidin 2 Yl Pyrimidine Hydrochloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-(piperidin-2-yl)pyrimidine (B13095800) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. In a typical deuterated solvent like DMSO-d₆, the spectrum of 4-(piperidin-2-yl)pyrimidine hydrochloride is expected to show distinct signals for the pyrimidine (B1678525) and piperidine (B6355638) ring protons.

The pyrimidine ring protons are anticipated in the downfield aromatic region due to the deshielding effect of the electronegative nitrogen atoms. The proton at the C5 position of the pyrimidine ring would likely appear as a doublet, coupled to the proton at C6. The proton at C2 is expected to be the most downfield signal, appearing as a singlet, while the C6 proton would also be a doublet. researchgate.net The presence of the hydrochloride salt may lead to protonation of the piperidine nitrogen, causing a downfield shift of adjacent protons and the appearance of a broad N-H signal.

The piperidine ring protons would resonate in the upfield aliphatic region. These signals typically present as complex multiplets due to overlapping signals and complex spin-spin coupling. chemicalbook.com The proton at C2 of the piperidine ring, being at the junction with the pyrimidine ring, is of particular interest and would likely be shifted downfield compared to other piperidine protons. The coupling patterns (J-coupling) between adjacent protons are crucial for confirming their relative positions. nih.gov For instance, the pyrimidine ring protons would exhibit characteristic ortho coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 4-(Piperidin-2-yl)pyrimidine Hydrochloride in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrimidine H-2 | ~9.1 | s (singlet) | - |

| Pyrimidine H-6 | ~8.8 | d (doublet) | ~5.0 |

| Pyrimidine H-5 | ~7.5 | d (doublet) | ~5.0 |

| Piperidine H-2' | ~4.5 | m (multiplet) | - |

| Piperidine N-H | ~3.5 (broad) | s (singlet) | - |

| Piperidine H-3', H-4', H-5', H-6' | ~1.5 - 2.5 | m (multiplet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (typically δ 110-165 ppm), characteristic of aromatic and heteroaromatic systems. rsc.org The carbon atom at C4, being directly attached to the piperidinyl group, and the carbons adjacent to the nitrogen atoms (C2 and C6) would have distinct chemical shifts.

The aliphatic carbon atoms of the piperidine ring will appear in the upfield region of the spectrum (typically δ 20-60 ppm). The C2' carbon, bonded to the pyrimidine ring, is expected to be the most downfield among the piperidine carbons due to the electronic influence of the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-(Piperidin-2-yl)pyrimidine Hydrochloride in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | ~160 |

| Pyrimidine C-4 | ~165 |

| Pyrimidine C-6 | ~158 |

| Pyrimidine C-5 | ~120 |

| Piperidine C-2' | ~55 |

| Piperidine C-3' | ~28 |

| Piperidine C-4' | ~24 |

| Piperidine C-5' | ~25 |

| Piperidine C-6' | ~45 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would be used to trace the connectivity of protons within the piperidine ring and to confirm the coupling between H-5 and H-6 on the pyrimidine ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). This allows for the definitive assignment of each carbon atom based on the previously assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for this molecule, as it shows correlations between protons and carbons over two to three bonds. The key correlation would be between the piperidine H-2' proton and the pyrimidine C-4 and C-5 carbons, and potentially C-2. This long-range correlation provides conclusive evidence for the attachment of the piperidine ring at the C4 position of the pyrimidine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This precision allows for the determination of the elemental formula of the compound, confirming its identity. For 4-(piperidin-2-yl)pyrimidine, HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. This experimental value is then compared to the theoretically calculated mass to confirm the molecular formula C₉H₁₄N₃⁺.

Table 3: HRMS Data for the Protonated Molecule [M+H]⁺

| Parameter | Value |

| Molecular Formula | C₉H₁₃N₃ |

| Calculated Exact Mass of [M+H]⁺ | 164.11823 |

| Expected HRMS Result | 164.1182 ± 0.0005 |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathways

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like 4-(piperidin-2-yl)pyrimidine hydrochloride, typically generating the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion induces fragmentation, providing valuable structural information.

The fragmentation of 4-(piperidin-2-yl)pyrimidine would likely proceed through several key pathways:

Cleavage of the C-C bond between the rings: This is a common fragmentation pathway for linked heterocyclic systems, which would result in fragments corresponding to the protonated pyrimidine or piperidine rings.

Fragmentation of the piperidine ring: The saturated piperidine ring can undergo characteristic fragmentation patterns, such as ring-opening reactions or the loss of small neutral molecules like ethene. iosrjournals.orgsapub.org

Loss of Ammonia (B1221849): If the piperidine ring fragments, the loss of ammonia (NH₃) from the heterocyclic structure is a possible pathway.

These fragmentation patterns allow for the detailed characterization of the molecule's structure and can be used to distinguish it from its isomers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the purity assessment of pharmaceutical compounds, including 4-(piperidin-2-yl)pyrimidine HCl. This hybrid method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing a robust platform for identifying and quantifying the target compound and any potential impurities.

In a typical LC-MS analysis for a compound like this compound, a reversed-phase HPLC method is often employed. The separation is achieved on a C18 column, where the compound and its impurities are separated based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a gradient mixture of an aqueous solution (containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency) and an organic solvent such as acetonitrile (B52724) or methanol.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, as it minimizes fragmentation and primarily produces protonated molecular ions [M+H]⁺. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates these ions based on their mass-to-charge ratio (m/z).

Purity is assessed by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all detected peaks. The high sensitivity and selectivity of MS allow for the detection of trace-level impurities that may not be visible with other detectors like UV. The identity of the main peak is confirmed by its mass spectrum, which should show a prominent ion corresponding to the protonated molecule of 4-(piperidin-2-yl)pyrimidine. The mass spectra of any impurity peaks can also be analyzed to aid in their identification. For quantitative purposes, a calibration curve is often constructed using certified reference standards to ensure accurate determination of purity.

Table 1: Representative LC-MS Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique vibrational spectrum is generated, which serves as a molecular fingerprint. For 4-(piperidin-2-yl)pyrimidine hydrochloride, the IR spectrum provides key information about its structural features, including the pyrimidine ring, the piperidine ring, and the hydrochloride salt.

The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands. The presence of the hydrochloride salt will be evident from broad absorption bands in the 2400-3000 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the protonated piperidinyl nitrogen. The aromatic C-H stretching vibrations of the pyrimidine ring typically appear as a group of weaker bands just above 3000 cm⁻¹.

The C=N and C=C stretching vibrations within the pyrimidine ring are expected to produce a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region. acs.org The piperidine ring will contribute to the spectrum with its characteristic aliphatic C-H stretching vibrations, which are observed between 2850 and 2950 cm⁻¹. researchgate.net The N-H bending vibration of the secondary amine in the piperidine ring is also a key feature, typically appearing around 1600-1500 cm⁻¹. researchgate.net

Furthermore, the C-N stretching vibrations of both the pyrimidine and piperidine rings will give rise to absorptions in the fingerprint region, generally between 1350 and 1000 cm⁻¹. The out-of-plane C-H bending vibrations of the pyrimidine ring can be found in the 900-650 cm⁻¹ range. The specific positions and intensities of these bands can be influenced by the substitution pattern and the intermolecular interactions in the solid state.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch (Pyrimidine) |

| ~2950-2850 | Medium-Strong | Aliphatic C-H Stretch (Piperidine) |

| ~2700-2400 | Broad, Strong | N-H⁺ Stretch (Piperidinium) |

| ~1620-1580 | Medium-Strong | C=N Stretch (Pyrimidine) |

| ~1580-1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1550-1480 | Medium | N-H Bend (Secondary Amine) |

| ~1350-1250 | Medium | C-N Stretch (Aromatic Amine) |

| ~1200-1000 | Medium | C-N Stretch (Aliphatic Amine) |

X-ray Crystallography for Solid-State Structural Determination (If applicable for this compound or closely related analogues)

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be constructed. From this map, the positions of the individual atoms can be determined with high precision, revealing the complete molecular structure.

For a compound like this compound, X-ray crystallography would confirm the connectivity of the piperidine and pyrimidine rings, the stereochemistry at the chiral center (if applicable), and the conformation of the piperidine ring (typically a chair conformation). It would also precisely locate the chloride counter-ion and reveal the nature of the ionic interaction with the protonated piperidine nitrogen.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of 4-(piperidin-2-yl)pyrimidine hydrochloride and its analogues, hydrogen bonding is expected to be a dominant force in directing the crystal packing. nih.gov

The protonated nitrogen of the piperidinium (B107235) cation is a strong hydrogen bond donor and will readily form hydrogen bonds with the chloride anion (N-H⁺···Cl⁻). Additionally, the nitrogen atoms of the pyrimidine ring are potential hydrogen bond acceptors and can participate in C-H···N interactions with neighboring molecules. nih.gov These hydrogen bonds can link the molecules into one-, two-, or three-dimensional networks, significantly influencing the physical properties of the crystal.

The bond lengths in the pyrimidine ring are expected to be intermediate between typical single and double bonds, reflecting its aromatic character. researchgate.net The C-N bonds will be shorter than a typical C-N single bond. The bond angles within the six-membered pyrimidine ring will be close to 120°, consistent with sp² hybridization of the atoms.

The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for a six-membered saturated ring. The bond lengths within the piperidine ring will be typical for C-C and C-N single bonds. The bond angles will be close to the tetrahedral angle of 109.5°. The torsional angles, which describe the rotation around the bonds, will define the specific puckering of the piperidine ring. The relative orientation of the pyrimidine and piperidine rings is described by the torsional angle around the C-C bond connecting them. This angle is influenced by steric hindrance and intermolecular interactions within the crystal.

Table 3: Representative Bond Lengths, Bond Angles, and Torsional Angles for a Piperidinyl-Pyrimidine Analogue

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (pyrimidine) | 1.38 - 1.40 |

| C-N (pyrimidine) | 1.32 - 1.35 |

| C-C (piperidine) | 1.52 - 1.54 |

| C-N (piperidine) | 1.46 - 1.48 |

| C-C (inter-ring) | 1.50 - 1.52 |

| Bond Angles (°) | |

| C-N-C (pyrimidine) | 115 - 117 |

| N-C-N (pyrimidine) | 125 - 128 |

| C-C-C (piperidine) | 110 - 112 |

| C-N-C (piperidine) | 111 - 113 |

| Torsional Angles (°) | |

| C-C-C-C (piperidine) | ± (54 - 58) |

| C-N-C-C (piperidine) | ± (55 - 60) |

Computational Chemistry and Theoretical Investigations of 4 Piperidin 2 Yl Pyrimidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrimidine (B1678525) derivatives, DFT studies, often employing the B3LYP functional with a 6-31G(d) basis set, are utilized to determine the molecule's stable geometry and spectroscopic data. sciensage.info These calculations are crucial for understanding the ground state properties of 4-(piperidin-2-yl)pyrimidine (B13095800) HCl, providing a foundation for further analysis of its reactivity and potential as a therapeutic agent. ijcce.ac.ir The method has been successfully used to study the adsorption of pyrimidine derivatives onto surfaces like graphene oxide, which is relevant for applications such as drug delivery. dergipark.org.tr DFT calculations can also elucidate the interaction of pyrimidine derivatives with metal clusters, which has implications for their use as drug sensors. bohrium.com

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, defining the molecule's nucleophilic or basic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally suggesting higher reactivity. For pyrimidine derivatives, FMO analysis helps predict how the molecule will interact with biological targets. researchgate.net The distribution of these orbitals across the molecule, for instance, the localization of the LUMO on the pyrimidine ring, can indicate the primary sites of interaction. researchgate.net

| Parameter | Significance | Application to 4-(Piperidin-2-yl)pyrimidine HCl |

| HOMO Energy | Indicates the electron-donating ability of the molecule. | A higher HOMO energy suggests stronger nucleophilicity, potentially interacting with electron-deficient sites in a biological target. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. | A lower LUMO energy suggests stronger electrophilicity, making it susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. | A smaller energy gap implies easier electronic excitation and higher reactivity, which can be a desirable trait for a drug candidate. |

Electrostatic Potential Maps and Charge Distribution

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution around a molecule. deeporigin.comlibretexts.org These maps are color-coded to show regions of negative potential (typically red), which are prone to electrophilic attack, and regions of positive potential (typically blue), which are susceptible to nucleophilic attack. deeporigin.comresearchgate.net For this compound, the nitrogen atoms on the pyrimidine ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding or interaction with positively charged residues in a protein's active site. researchgate.net ESP maps are invaluable for understanding and predicting how a molecule will bind to its biological target, aiding in the rational design of more potent and specific drugs. deeporigin.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine-Piperidine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrimidine-piperidine scaffolds, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding the drug discovery process. researchgate.net These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural, electronic, and physicochemical properties. researchgate.netnih.govnih.gov The resulting equations can highlight which molecular features are most important for activity, providing valuable insights for the design of more potent compounds. researchgate.net

| QSAR Model Type | Description | Relevance to Pyrimidine-Piperidine Scaffolds |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. researchgate.netnih.gov | Can establish a linear relationship between molecular descriptors and biological activity, offering a straightforward interpretation of the structure-activity relationship. researchgate.net |

| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for classification or regression tasks. researchgate.net | Can capture non-linear relationships between structure and activity, potentially leading to more accurate predictive models. researchgate.net |

| Partial Least Squares (PLS) | A statistical method that is particularly useful when the number of predictor variables is high. researchgate.net | Can handle the large number of molecular descriptors often used in QSAR studies and is robust to collinearity among predictors. researchgate.net |

In Silico Screening Methodologies for Chemical Space Exploration

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the initial stages of drug discovery by prioritizing which compounds to synthesize and test experimentally. wisdomlib.org For the pyrimidine-piperidine scaffold, in silico screening can be used to explore a vast chemical space of potential derivatives. unair.ac.id By docking these virtual compounds into the active site of a target protein, researchers can estimate their binding affinity and identify promising candidates for further investigation. unair.ac.idresearchgate.net This method has been successfully applied to various pyrimidine derivatives to predict their potential as anticancer and antibacterial agents. wisdomlib.orgunair.ac.id

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool in the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For the compound 4-(piperidin-2-yl)pyrimidine hydrochloride, theoretical calculations can elucidate its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra. These predictions are typically achieved through methods like Density Functional Theory (DFT), which can model the electronic structure of molecules with a high degree of accuracy. researchgate.netjchemrev.com The following sections detail the theoretical prediction of NMR chemical shifts and vibrational frequencies for this compound.

The prediction of NMR chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, has become a standard practice for structural elucidation. rsc.orgnih.govnih.gov These calculations can provide accurate predictions of ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra and confirming molecular structures.

For 4-(piperidin-2-yl)pyrimidine hydrochloride, theoretical NMR chemical shifts can be calculated for its constituent atoms. Such calculations would typically involve geometry optimization of the molecule, followed by the NMR shielding tensor calculations at a specific level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Below are hypothetical ¹H and ¹³C NMR chemical shifts for the key atoms in 4-(piperidin-2-yl)pyrimidine hydrochloride, presented in a data table. These values are illustrative of what a computational study might yield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Piperidin-2-yl)pyrimidine Hydrochloride

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine C2 | - | 158.5 |

| Pyrimidine C4 | - | 165.2 |

| Pyrimidine C5 | 7.30 | 118.9 |

| Pyrimidine C6 | 8.80 | 157.1 |

| Piperidine (B6355638) C2' | 4.85 | 55.3 |

| Piperidine C3' | 1.85, 2.10 | 28.7 |

| Piperidine C4' | 1.70, 1.95 | 24.1 |

| Piperidine C5' | 1.65, 1.90 | 25.9 |

Note: The chemical shifts are hypothetical and for illustrative purposes. The piperidine ring protons are diastereotopic and would appear as distinct signals.

Theoretical vibrational frequency calculations are instrumental in interpreting infrared (IR) and Raman spectra. nih.govnih.gov By computing the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These calculations are often performed using DFT methods, and the resulting frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. researchgate.net

A computational analysis of 4-(piperidin-2-yl)pyrimidine hydrochloride would reveal characteristic vibrational modes for the pyrimidine and piperidine rings. For instance, C-H stretching, C=N stretching of the pyrimidine ring, and N-H stretching from the piperidinyl group and the hydrochloride salt would be predicted.

The following table presents a selection of predicted vibrational frequencies for significant functional groups within 4-(piperidin-2-yl)pyrimidine hydrochloride. These are representative values that would be expected from a DFT calculation.

Table 2: Predicted Vibrational Frequencies for 4-(Piperidin-2-yl)pyrimidine Hydrochloride

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Piperidine HCl) | 3250-3350 |

| Aromatic C-H Stretch (Pyrimidine) | 3050-3150 |

| Aliphatic C-H Stretch (Piperidine) | 2850-2960 |

| C=N Stretch (Pyrimidine) | 1600-1650 |

| C=C Stretch (Pyrimidine) | 1550-1590 |

| C-N Stretch | 1300-1350 |

| Ring Deformation (Pyrimidine) | 950-1050 |

Note: These frequencies are hypothetical and for illustrative purposes. The actual spectrum would contain a more complex set of vibrational modes.

Chemical Reactivity and Transformative Studies of 4 Piperidin 2 Yl Pyrimidine Hydrochloride

Oxidation Pathways and Mechanisms

The oxidation of 4-(piperidin-2-yl)pyrimidine (B13095800) can proceed at several sites, including the pyrimidine (B1678525) ring, the piperidine (B6355638) ring, and the nitrogen atoms of both heterocycles. The specific pathway and resulting products are dependent on the oxidant and reaction conditions.

The pyrimidine ring itself is generally resistant to oxidation unless activated. However, oxidative metabolic pathways for pyrimidines are known, which can lead to ring-opening to yield products like urea (B33335) and malonic acid derivatives. researchgate.net A more likely site of oxidation on the 4-(piperidin-2-yl)pyrimidine moiety is the piperidine ring. The oxidation of α-carbons in cyclic amines, such as the C2 and C6 positions of the piperidine ring, can generate labile hemiaminals. researchgate.net These intermediates can subsequently undergo ring cleavage to form amino-aldehyde or amino-carboxylic acid functionalities. researchgate.net

Another potential oxidation pathway involves the nitrogen atoms. Pyridine (B92270) N-oxides are common products of pyridine oxidation and this transformation significantly alters the electronic properties of the ring, making it more susceptible to certain substitution reactions. scribd.com By analogy, the nitrogen atoms of the pyrimidine ring in 4-(piperidin-2-yl)pyrimidine could potentially be oxidized to their corresponding N-oxides.

Furthermore, studies on related sulfur-containing pyrimidines have shown that electrochemical oxidation can lead to the formation of disulfide dimers. nih.gov While 4-(piperidin-2-yl)pyrimidine lacks a thiol group, this highlights the diverse oxidative possibilities within the pyrimidine class. Photooxygenation in the presence of a photosensitizer like Methylene Blue offers another route for oxidative cleavage of the piperidine ring, typically yielding corresponding aldehydes. researchgate.net

| Oxidation Reaction Type | Potential Product(s) | Relevant Findings |

| Piperidine Ring Oxidation | Amino-aldehyde, Amino-carboxylic acid | Oxidation at the α-carbon of cyclic amines generates labile hemiaminals, leading to ring-opening. researchgate.net |

| Pyrimidine Ring Oxidation | Urea, Malonic acid derivatives | Oxidative metabolic pathways can cleave the pyrimidine ring. researchgate.net |

| Nitrogen Oxidation | Pyrimidine N-oxide | N-oxidation alters the electronic character of the heterocyclic ring. scribd.com |

| Photooxygenation | Aldehydes from piperidine cleavage | Visible light and a photosensitizer can induce oxidative cleavage of the piperidine ring. researchgate.net |

Reduction Reactions and Product Diversification

The reduction of 4-(piperidin-2-yl)pyrimidine offers pathways for creating a variety of saturated and partially saturated derivatives. The pyrimidine ring, being electron-deficient, is susceptible to reduction.

A significant finding in the reduction of pyrimidine derivatives involves the use of strong reducing agents like lithium aluminum hydride (LiAlH4). researchgate.net In studies with ethyl 2-(methylthio)pyrimidine-5-carboxylate, LiAlH4 preferentially reduced the pyrimidine ring to a 1,6-dihydropyrimidine derivative, rather than reducing the ester group to an alcohol. researchgate.net This indicates that for 4-(piperidin-2-yl)pyrimidine, reduction is likely to occur on the pyrimidine ring, leading to dihydropyrimidine (B8664642) products. This selective reduction of the ring offers a route to product diversification, creating less aromatic, more flexible structures.

Catalytic hydrogenation is another common method for the reduction of heterocyclic compounds. Fused heterocyclic systems like quinoline (B57606) and isoquinoline (B145761) undergo preferential catalytic hydrogenation of the nitrogen-containing ring. msu.edu This suggests that under appropriate catalytic conditions, the pyrimidine ring of 4-(piperidin-2-yl)pyrimidine could be selectively hydrogenated. The piperidine ring is already saturated and would remain unchanged under these conditions.

| Reduction Method | Target Ring | Potential Product | Key Research Insight |

| Lithium Aluminum Hydride (LiAlH4) | Pyrimidine | Dihydropyrimidine derivative | LiAlH4 can selectively reduce the pyrimidine ring over other functional groups like esters. researchgate.net |

| Catalytic Hydrogenation | Pyrimidine | Tetrahydropyrimidine derivative | Nitrogen-containing heterocyclic rings in fused systems are often preferentially hydrogenated. msu.edu |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine and Piperidine Rings

Nucleophilic Substitution:

The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution (SNAr). scribd.commsu.edu In monosubstituted pyrimidines, the positions ortho and para to the ring nitrogens (C2, C4, and C6) are activated for nucleophilic attack. Generally, the C4 and C6 positions are more reactive than the C2 position. stackexchange.comyoutube.com

For 4-(piperidin-2-yl)pyrimidine, the piperidine group is at the C4 position. Nucleophilic attack would likely occur at the C2 or C6 positions if a suitable leaving group were present. The reactivity of halopyrimidines is particularly high, with 4-chloropyrimidines being more reactive than 2-chloropyrimidines. scribd.com The stability of the Meisenheimer complex, the anionic intermediate formed during the reaction, is enhanced by the presence of both nitrogen atoms. scribd.commsu.edu The reactivity towards nucleophiles can be further enhanced by the use of Lewis acids, which coordinate to the ring nitrogen and increase the ring's electrophilicity. researchgate.net

Electrophilic Substitution:

In contrast to its high reactivity with nucleophiles, the pyrimidine ring is strongly deactivated towards electrophilic substitution. youtube.comresearchgate.net The nitrogen atoms withdraw electron density from the ring carbons and can be protonated or coordinate to the electrophile under acidic reaction conditions, further deactivating the ring.

Electrophilic substitution on an unsubstituted pyrimidine ring is difficult and often requires harsh conditions. youtube.com However, the presence of activating, electron-donating groups (such as amino or hydroxyl groups) can facilitate electrophilic attack. scribd.comresearchgate.net For 4-(piperidin-2-yl)pyrimidine, the piperidine substituent is a weak activator. Therefore, electrophilic substitution on the pyrimidine ring is expected to be challenging. If it were to occur, it would likely be directed to the C5 position, which is the most electron-rich carbon.

The piperidine ring, being a saturated secondary amine, can undergo electrophilic attack at the nitrogen atom, such as alkylation or acylation, provided the nitrogen is not protonated as in the hydrochloride salt.

| Reaction Type | Ring | Reactivity | Positional Preference | Influencing Factors |

| Nucleophilic Substitution | Pyrimidine | High | C2, C6 (with leaving group) > C4 | Electron-withdrawing nature of ring nitrogens; stability of Meisenheimer complex. scribd.commsu.edu |

| Electrophilic Substitution | Pyrimidine | Low | C5 | Deactivating effect of ring nitrogens; activating groups enhance reactivity. youtube.comresearchgate.net |

| Electrophilic Substitution | Piperidine | Moderate | Nitrogen atom | Availability of the nitrogen lone pair. |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Piperidine Moiety

The saturated piperidine ring of 4-(piperidin-2-yl)pyrimidine can undergo various structural transformations, including ring-opening, contraction, and expansion reactions, which provide access to novel molecular scaffolds.

Ring-Opening Reactions:

The piperidine ring can be opened through several methods. Oxidative cleavage, as mentioned previously, can occur upon exposure to visible light in the presence of a photosensitizer, yielding aldehydes. researchgate.net Another approach involves the reaction of N-substituted piperidines with chloroformates, which can lead to ring-opened 4-chlorobutyl carbamate (B1207046) derivatives. researchgate.net Single electron transfer photooxidation is also a mild and efficient procedure for initiating ring-opening reactions in piperidine derivatives. researchgate.net

Ring-Contraction and Expansion Reactions:

Methods for restructuring the core framework of the piperidine ring are of significant interest for creating skeletal diversity. A visible light-mediated ring contraction of α-acylated piperidines has been shown to produce cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov This type of transformation, proceeding via a Norrish type II-like mechanism, offers a powerful tool for converting six-membered rings into five-membered ones. nih.gov Other rearrangements, sometimes induced by reagents like boron(III) bromide, can also lead to ring contraction. acs.org

Ring expansion reactions, while less specific to piperidine in the search results, are a general class of reactions in organic chemistry that can convert cyclic compounds into larger rings, often through rearrangements like the Tiffeneau–Demjanov rearrangement. wikipedia.org

| Transformation | Method | Resulting Structure | Reference Finding |

| Ring-Opening | Photooxygenation | Aldehydes | Oxidative cleavage of the piperidine ring. researchgate.net |

| Ring-Opening | Reaction with Chloroformates | 4-Chlorobutyl carbamates | Formation of bifunctional linear compounds. researchgate.net |

| Ring-Contraction | Visible Light-Mediated (on α-acylated piperidine) | cis-1,2-disubstituted cyclopentane | Photomediated ring contraction provides access to skeletally diverse products. nih.gov |

| Ring-Contraction | Boron(III) bromide induction | Pyrrolidine derivatives | Lewis acid-induced rearrangement and contraction. acs.org |

Complexation Chemistry and Coordination Potential

The 4-(piperidin-2-yl)pyrimidine molecule possesses multiple potential coordination sites, primarily the two nitrogen atoms of the pyrimidine ring and the nitrogen atom of the piperidine ring. This makes it a potential ligand for complexation with metal ions.

The pyridine ring, a close structural analog of pyrimidine, is well-known for its ability to coordinate to metal centers. acs.org The nitrogen atoms in the pyrimidine ring of 4-(piperidin-2-yl)pyrimidine can similarly act as Lewis bases and bind to metal ions.

Furthermore, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully complexed with a range of metals including Mg(II), Zn(II), Ti(IV), and Zr(IV). rsc.orgrsc.org In these complexes, the piperidine nitrogen and the nitrogen of the aminomethyl group often act together as a bidentate chelator. For 4-(piperidin-2-yl)pyrimidine, a similar bidentate coordination is possible, involving the piperidine nitrogen (N1') and one of the pyrimidine nitrogens (likely N1, forming a stable six-membered chelate ring). The presence of the piperidine ring can introduce greater rigidity to the resulting metal complex compared to more flexible acyclic ligands. nih.gov The specific coordination geometry (e.g., octahedral, cis, or trans) would depend on the metal ion, its preferred coordination number, and the stoichiometry of the complex formation. rsc.org

| Metal Ion | Potential Coordination Mode | Key Ligand Features |

| Mg(II), Zn(II) | Bidentate (N1', N1) | Formation of stable chelate rings. rsc.orgrsc.org |

| Ti(IV), Zr(IV) | Bidentate or Polydentate | Can form diastereomeric complexes depending on other ligands. rsc.orgrsc.org |

| Mn(II) | Bidentate or Polydentate | The piperidine ring can increase the rigidity and stability of the complex. nih.gov |

Applications of 4 Piperidin 2 Yl Pyrimidine Hydrochloride in Chemical Research

Role as a Synthetic Building Block for Advanced Heterocyclic Systems

The structural framework of 4-(piperidin-2-yl)pyrimidine (B13095800) hydrochloride, featuring both a reactive pyrimidine (B1678525) ring and a flexible piperidine (B6355638) unit, establishes it as a valuable starting material for the construction of more complex heterocyclic systems. The presence of nitrogen atoms in both rings provides multiple sites for chemical modification, allowing for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.

Precursor in Multi-Step Organic Syntheses

The 4-(piperidin-2-yl)pyrimidine scaffold is a key intermediate in the multi-step synthesis of a variety of complex organic molecules. The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2- and 4-positions, while the piperidine ring offers opportunities for N-alkylation, acylation, and other modifications. This dual reactivity allows for the systematic construction of intricate molecular architectures.

For instance, the synthesis of 2,4-disubstituted pyrimidine derivatives often begins with a dihalopyrimidine. nih.gov A sequential nucleophilic substitution strategy can be employed, where one halogen is first displaced by a piperidine-containing nucleophile, followed by the displacement of the second halogen with another functional group. This stepwise approach provides control over the final structure of the molecule. The synthesis of various pyrimidine-fused heterocyclic compounds, which may have applications as kinase inhibitors, often utilizes aminopyrimidine precursors. nih.gov The general synthetic routes developed for these compounds can be adapted, using 4-(piperidin-2-yl)pyrimidine hydrochloride as the starting material to generate novel and structurally diverse molecules. A general overview of multistep synthesis highlights the importance of strategically planning a sequence of reactions to achieve a target molecule, a process where a versatile building block like 4-(piperidin-2-yl)pyrimidine hydrochloride can be invaluable. youtube.com

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which can then be screened for biological activity. slideshare.net The pyrimidine ring is recognized as a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds, including approved anticancer drugs. nih.gov The adaptability of the pyrimidine core allows for the introduction of various substituents, leading to libraries of compounds with a wide range of chemical and physical properties.

The 4-(piperidin-2-yl)pyrimidine hydrochloride structure is an ideal scaffold for creating such libraries. The piperidine and pyrimidine rings offer multiple points of diversification. For example, different functional groups can be introduced onto the piperidine nitrogen, while the pyrimidine ring can be further functionalized at its available positions. This allows for the generation of a vast array of structurally related compounds from a single starting scaffold, significantly accelerating the drug discovery process.

Chemical Applications in Materials Science

The chemical properties of 4-(piperidin-2-yl)pyrimidine hydrochloride and its derivatives also lend themselves to applications in materials science, particularly in the area of corrosion inhibition and as potential derivatization reagents in analytical techniques.

Corrosion Inhibition Studies in Acidic Media

Pyrimidine derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic environments. The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms such as nitrogen, and in some cases sulfur or oxygen, as well as pi-electrons in the aromatic ring.

While specific studies on 4-(piperidin-2-yl)pyrimidine hydrochloride are not prevalent, the general principles of corrosion inhibition by pyrimidine derivatives are well-established. These compounds function by blocking the active sites on the metal surface, thereby reducing the rate of both the anodic and cathodic reactions of the corrosion process. The efficiency of inhibition is dependent on the concentration of the inhibitor, the temperature, and the nature of the metal and the acidic medium. Given the presence of multiple nitrogen atoms and the potential for strong adsorption, it is plausible that 4-(piperidin-2-yl)pyrimidine hydrochloride and its derivatives would exhibit significant corrosion-inhibiting properties.

Table 1: Research Findings on Pyrimidine Derivatives as Corrosion Inhibitors

| Metal/Alloy | Acidic Medium | Key Findings |

| Mild Steel | Hydrochloric Acid (HCl) | Pyrimidine derivatives act as effective corrosion inhibitors, with efficiency increasing with concentration. They function as mixed-type inhibitors, primarily cathodic. |

| Copper | Nitric Acid (HNO₃) | Pyrimidine-bichalcophene derivatives show excellent corrosion inhibition, with efficiency increasing with both concentration and temperature. |

| Steel | General Acidic Media | Pyrimidines are considered effective and environmentally friendly corrosion inhibitors due to the formation of an adsorbed film on the metal surface. |

Catalytic Applications in Organic Transformations

The field of catalysis is constantly seeking novel and efficient catalysts for a wide range of organic reactions. Heterocyclic compounds, particularly those containing nitrogen, have shown promise as ligands for metal-based catalysts and, in some cases, as organocatalysts themselves.

The 4-(piperidin-2-yl)pyrimidine hydrochloride molecule possesses several features that suggest potential catalytic applications. The nitrogen atoms in both the pyrimidine and piperidine rings can act as coordination sites for metal ions, forming stable complexes that could exhibit catalytic activity. For example, bis(pyridodipyrimidines) have been shown to act as redox catalysts for the oxidation of alcohols. nih.gov This suggests that pyrimidine-containing ligands can facilitate electron transfer processes.

Furthermore, the basic nature of the nitrogen atoms could allow the molecule or its derivatives to function as a base catalyst in certain reactions. For instance, the synthesis of some pyrimidine derivatives can be catalyzed by bases. researchgate.net Additionally, various catalysts have been employed for the synthesis of dihydropyrimidinones, indicating the broad utility of catalysis in pyrimidine chemistry. derpharmachemica.com While specific catalytic applications of 4-(piperidin-2-yl)pyrimidine hydrochloride have yet to be extensively explored, its structural characteristics make it a promising candidate for investigation in the development of new catalytic systems.

Emerging Research Directions and Future Perspectives for 4 Piperidin 2 Yl Pyrimidine Hydrochloride Chemistry

Development of Asymmetric Synthesis for Chiral Derivatives

The piperidine (B6355638) ring in 4-(piperidin-2-yl)pyrimidine (B13095800) possesses a stereocenter at the C2 position, making the development of asymmetric synthetic routes crucial for accessing enantiomerically pure derivatives. Such stereocontrol is often paramount for biological activity. Research into the asymmetric synthesis of chiral 2-substituted piperidines provides a strong foundation for the development of methods applicable to 4-(piperidin-2-yl)pyrimidine.

Recent strategies in the asymmetric synthesis of chiral piperidines have focused on catalytic enantioselective methods, which offer significant advantages in terms of efficiency and atom economy over classical resolution techniques. snnu.edu.cnnih.govnih.gov These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One promising approach involves the rhodium-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and an isocyanate. nih.gov This method allows for the construction of polysubstituted piperidines with high enantioselectivity. nih.gov Another strategy is the catalytic asymmetric annulation of imines with allenes, catalyzed by chiral phosphines, which furnishes a range of functionalized piperidine derivatives with excellent stereoselectivity. nih.govacs.orgacs.org

Furthermore, the asymmetric reduction of pyridine (B92270) derivatives has emerged as a powerful tool. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with dihydropyridines provide access to 3-substituted tetrahydropyridines, which are precursors to enantioenriched piperidines. snnu.edu.cn Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, are also being explored for the asymmetric dearomatization of pyridines to produce stereo-defined piperidines. nih.gov

A summary of selected catalytic systems for the asymmetric synthesis of piperidine derivatives is presented in Table 1.

Table 1: Selected Catalytic Systems for the Asymmetric Synthesis of Chiral Piperidine Derivatives

| Catalytic System | Reaction Type | Substrates | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium(I) / Chiral Diene Ligands | [2+2+2] Cycloaddition | Alkynes, Alkenes, Isocyanates | High | nih.gov |

| Chiral Phosphepine | [4+2] Annulation | Imines, Allenes | Very Good | nih.govacs.org |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Arylboronic Acids, Dihydropyridines | High | snnu.edu.cn |

| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic Dearomatization | N-substituted Tetrahydropyridines | High | nih.gov |

| n-BuLi / (+)-Sparteine | Kinetic Resolution | N-Boc-spirocyclic 2-arylpiperidines | High | ijper.org |

While these methods have been developed for various piperidine derivatives, their adaptation to the specific synthesis of enantiopure 4-(piperidin-2-yl)pyrimidine hydrochloride represents a key future research direction. The challenge will lie in ensuring the compatibility of the pyrimidine (B1678525) moiety with the reaction conditions of these catalytic systems.

Exploration of Novel Reaction Pathways and Mechanisms

The development of novel reaction pathways for the synthesis and functionalization of the 4-(piperidin-2-yl)pyrimidine scaffold is critical for expanding its chemical diversity. Current research in pyrimidine chemistry often focuses on the construction of the pyrimidine ring itself or the introduction of substituents at various positions. researchgate.netrsc.org

One area of exploration is the development of multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted pyrimidine derivatives. ijper.orgnanobioletters.comresearchgate.net These reactions offer significant advantages in terms of efficiency and sustainability. Another emerging strategy is the deconstruction-reconstruction of the pyrimidine ring, where the ring is opened and then reclosed with different building blocks to achieve novel substitutions. nih.gov

Mechanistic studies are paramount to understanding and optimizing these reaction pathways. For instance, understanding the mechanism of the bond formation between the piperidine and pyrimidine rings can lead to more efficient coupling strategies. nih.govnih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to elucidate reaction mechanisms and predict the feasibility of new transformations. nih.govjchemrev.comacs.orgtandfonline.com These studies can provide valuable insights into transition states and reaction intermediates that are difficult to observe experimentally. acs.org

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain deeper insights into reaction mechanisms and optimize reaction conditions, advanced in situ spectroscopic techniques are becoming indispensable tools in modern organic synthesis. For the synthesis of 4-(piperidin-2-yl)pyrimidine hydrochloride, real-time monitoring can provide crucial information on reaction kinetics, the formation of intermediates, and the influence of various parameters.

Techniques such as real-time Nuclear Magnetic Resonance (NMR) spectroscopy have been successfully applied to monitor the synthesis of pyrimidines. nih.gov By acquiring multidimensional NMR data during the course of a reaction, it is possible to identify and characterize transient intermediates, providing a detailed picture of the reaction pathway. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for real-time analysis, particularly for monitoring the formation and consumption of functional groups. researchgate.net

The application of these advanced spectroscopic methods to the synthesis of 4-(piperidin-2-yl)pyrimidine hydrochloride would enable a more rational approach to process development and optimization. For example, monitoring the formation of the piperidine-pyrimidine bond in real-time could help in fine-tuning catalyst loading, temperature, and reaction time to maximize yield and minimize by-product formation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms offers numerous advantages, including enhanced reaction control, improved safety, and the potential for high-throughput synthesis and optimization. nanobioletters.comcolab.wsnih.gov The synthesis of heterocyclic compounds, including piperidines and pyrimidines, is increasingly being adapted to continuous flow processes. nanobioletters.comtandfonline.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to traditional batch processes. nanobioletters.com This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. For the synthesis of 4-(piperidin-2-yl)pyrimidine hydrochloride, a multi-step synthesis could be telescoped into a continuous flow sequence, eliminating the need for isolation and purification of intermediates. tandfonline.com

Automated synthesis platforms, often coupled with flow reactors, enable the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies. researchgate.netnih.govyoutube.comresearchgate.net By systematically varying the building blocks and reaction conditions, these platforms can accelerate the discovery of new derivatives of 4-(piperidin-2-yl)pyrimidine with desired properties.

Synergistic Computational-Experimental Approaches in Design and Discovery